Sirtinol

Description

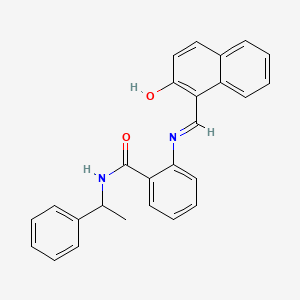

Structure

3D Structure

Properties

CAS No. |

410536-97-9 |

|---|---|

Molecular Formula |

C26H22N2O2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1 |

InChI Key |

UXJFDYIHRJGPFS-SFHVURJKSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sirtinol; |

Origin of Product |

United States |

Foundational & Exploratory

Sirtinol: A Technical Guide to its Core Mechanism of Action

Introduction

Sirtinol is a cell-permeable small molecule identified through phenotypic screening as an inhibitor of the sirtuin family of NAD+-dependent deacetylases.[1][2][3][4] It has become a widely used chemical probe in biomedical research to investigate the physiological roles of sirtuins, particularly SIRT1 and SIRT2. Sirtuins (SIRT1-7 in mammals) are class III histone deacetylases (HDACs) that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and aging, by deacetylating histone and non-histone protein substrates.[5][6][7][8] This guide provides a detailed overview of this compound's primary mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical Properties

This compound is a benzamide derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide[2][9] |

| Molecular Formula | C₂₆H₂₂N₂O₂[1][2][9] |

| Molecular Weight | 394.5 g/mol [1][9] |

| CAS Number | 410536-97-9[1][2][9] |

| Appearance | Bright yellow solid[10] |

| Solubility | Soluble in DMSO and ethanol[1][11] |

Primary Mechanism of Action: Sirtuin Inhibition

This compound's primary mechanism of action is the inhibition of NAD+-dependent deacetylase activity of sirtuins.[1][2][12] Unlike other classes of histone deacetylase inhibitors, this compound is selective for class III HDACs (sirtuins) and does not inhibit class I or class II HDACs, such as HDAC1.[1][2][11]

The enzymatic reaction of sirtuins involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose, which is coupled to the deacetylation of a lysine residue on a substrate protein.[13][14] this compound interferes with this catalytic process, leading to the hyperacetylation of sirtuin substrates. It exhibits inhibitory activity against multiple sirtuin isoforms, most notably SIRT1 and SIRT2.[1][11]

A secondary, and potentially confounding, mechanism of action has been identified: this compound is also an intracellular iron chelator.[10][15] This property may contribute to its overall biological effects, as iron homeostasis is critical for cell growth and proliferation. This dual activity suggests that some of this compound's observed cellular effects might be a composite of both sirtuin inhibition and iron chelation.[10]

Quantitative Data

The inhibitory potency of this compound against various sirtuin isoforms has been characterized in multiple studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Sirtuin Isoforms

| Sirtuin Target | IC₅₀ (μM) | Assay Type | Reference(s) |

| Human SIRT1 | 131 | Cell-free | [1][2][3][4][11] |

| Human SIRT2 | 38 - 57.7 | Cell-free | [1][2][3][4][11][16] |

| Yeast Sir2p | 48 - 68 | In vitro / Cell-free | [1][2][3][4][11][16] |

The cellular effects of this compound have been documented across various cancer cell lines, often resulting in growth arrest and apoptosis.

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration (μM) | Incubation Time (h) | Reference(s) |

| MCF-7 (Breast Cancer) | Growth arrest, Apoptosis | 30 - 100 | 24 - 72 | [11][16] |

| H1299 (Lung Cancer) | Growth arrest | 100 | 24 | [11] |

| PCa (Prostate Cancer) | Decreased growth & viability | ~30 - 120 | 24 - 48 | [3][11] |

| HEK293T | Decreased growth & viability | Not specified | Not specified | [3][4] |

| U937 (Leukemia) | Apoptosis induction | 50 | 45 | [11] |

Affected Signaling Pathways

By inhibiting SIRT1 and SIRT2, this compound modulates the acetylation status and activity of numerous downstream target proteins, thereby impacting critical cellular signaling pathways.

p53 Pathway

SIRT1 is a known deacetylase of the tumor suppressor protein p53. Deacetylation by SIRT1 inhibits p53's transcriptional activity. By inhibiting SIRT1, this compound leads to an increase in acetylated p53.[16] Acetylated p53 is the active form, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.[17][18]

NF-κB Pathway

SIRT1 can also deacetylate the p65 subunit of NF-κB, which suppresses its transcriptional activity and reduces inflammation. Inhibition of SIRT1 by this compound can therefore lead to increased NF-κB acetylation and subsequent activation of inflammatory pathways.[17][19]

Ras-MAPK Pathway

This compound has been shown to induce senescence-like growth arrest in cancer cells by attenuating the Ras-MAPK signaling pathway.[11] It can block the activation of Ras and the subsequent phosphorylation cascade involving Raf, MEK, and ERK. This disruption of a key proliferation pathway contributes significantly to its anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound's activity.

In Vitro Sirtuin Deacetylase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a recombinant sirtuin protein.

Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human sirtuin (e.g., SIRT1 or SIRT2) and the cofactor NAD+, in the presence or absence of this compound. Deacetylation by the sirtuin allows a developing enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the sirtuin's activity.

Methodology:

-

Reagents: Recombinant human SIRT1/SIRT2, NAD+, fluorogenic acetylated peptide substrate (e.g., based on p53 sequence), developing enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 8.8, 4 mM MgCl₂, 0.2 mM DTT), this compound stock solution in DMSO.[11]

-

Procedure: a. In a 96-well plate, add assay buffer, NAD+ (e.g., 50-200 µM), and the fluorogenic substrate.[11][13] b. Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control. c. Initiate the reaction by adding the recombinant sirtuin enzyme (e.g., 1-3 µg).[11][13] d. Incubate the plate at 37°C for 60 minutes.[13] e. Stop the deacetylation reaction and initiate the development step by adding the developing enzyme. f. Incubate for an additional 15-30 minutes at 37°C. g. Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 450 nm).[13]

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (Trypan Blue Exclusion)

This method assesses the effect of this compound on the viability and proliferation of cultured cells.

Principle: Trypan blue is a vital stain that cannot pass through the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes will be stained blue.

Methodology:

-

Cell Culture: Plate cells (e.g., LNCaP, MCF-7) in multi-well plates and allow them to adhere and grow to ~60% confluence.[11]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 30 µM, 120 µM) or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).[11]

-

Cell Harvesting: a. Aspirate the culture medium. b. Wash cells with PBS. c. Trypsinize the cells and collect them in a microcentrifuge tube.

-

Staining and Counting: a. Pellet the cells by centrifugation and resuspend in a known volume of PBS (e.g., 120 µL).[11] b. Mix a small aliquot of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan blue solution.[11] c. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of viable cells and the total cell count for each treatment condition. Compare the results from this compound-treated groups to the vehicle control to determine the effect on cell proliferation and viability.

Western Blot Analysis for Protein Acetylation

This technique is used to detect changes in the acetylation status of specific proteins (e.g., p53) following this compound treatment.

Methodology:

-

Sample Preparation: Treat cells with this compound (e.g., 50 µM for 24 hours) and prepare whole-cell lysates using a suitable lysis buffer containing protease and deacetylase inhibitors (like nicotinamide and trichostatin A).[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: a. Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53 Lys382). b. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., β-actin or total p53) to compare the relative levels of protein acetylation between treated and control samples.

Conclusion

This compound is a foundational tool for studying the biology of sirtuins. Its primary mechanism of action is the selective inhibition of SIRT1 and SIRT2, which leads to the hyperacetylation of various protein substrates. This inhibition impacts multiple downstream signaling pathways, including those governed by p53, NF-κB, and Ras, resulting in significant cellular outcomes such as apoptosis and senescence-like growth arrest, particularly in cancer cells. While its secondary activity as an iron chelator warrants consideration in experimental design, this compound remains an invaluable chemical probe for elucidating the complex roles of sirtuins in health and disease.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. mdpi.com [mdpi.com]

- 6. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The role of NAD+ dependent histone deacetylases (sirtuins) in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Sirtuins: NAD(+)-dependent deacetylase mechanism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Sirtuin inhibitor this compound is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Chemical and Biological Properties of Sirtinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtinol is a pivotal small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2. Its discovery and subsequent characterization have provided a valuable chemical tool for elucidating the diverse biological roles of sirtuins in cellular processes ranging from gene silencing and DNA repair to metabolism and inflammation. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for assays commonly used to investigate this compound's activity are provided, alongside a quantitative summary of its biological effects. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound to facilitate a deeper understanding of its cellular impact.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide, is a cell-permeable compound that has become a standard for studying sirtuin-dependent pathways.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide | [3] |

| Synonyms | Sir Two Inhibitor Naphthol | [1] |

| CAS Number | 410536-97-9 | [1][4][5][6] |

| Molecular Formula | C₂₆H₂₂N₂O₂ | [1][4][5][6] |

| Molecular Weight | 394.47 g/mol | [4][5] |

| Appearance | Crystalline solid | [1][6] |

| Solubility | DMF: 15 mg/mL, DMSO: 10 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1][6] |

| SMILES | O=C(N([H])C(C1=CC=CC=C1)C)C(C=CC=C2)=C2/N=C/C3=C(O)C=CC4=C3C=CC=C4 | [1] |

| InChI | InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/b27-17+ | [1] |

Biological Properties and Mechanism of Action

This compound is a dual inhibitor of SIRT1 and SIRT2, with reported IC₅₀ values of 131 µM and 38 µM, respectively.[2][7] It exhibits no inhibitory activity against class I and II histone deacetylases (HDACs), highlighting its selectivity for the sirtuin family.[8] The primary mechanism of action of this compound is the inhibition of the NAD+-dependent deacetylase activity of SIRT1 and SIRT2. This leads to the hyperacetylation of various histone and non-histone protein substrates, thereby modulating their function and impacting downstream cellular processes.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects in a variety of cancer cell lines. Its inhibitory action on SIRT1 and SIRT2 leads to the induction of apoptosis and senescence-like growth arrest.

A key target of SIRT1 is the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound promotes the acetylation of p53, enhancing its stability and transcriptional activity.[6] This, in turn, upregulates the expression of p53 target genes involved in cell cycle arrest and apoptosis.

This compound has been shown to induce senescence-like growth arrest in cancer cells by attenuating the Ras-MAPK signaling pathway.[9] This pathway is crucial for cell proliferation, and its inhibition contributes to the anti-proliferative effects of this compound. This compound treatment leads to a reduction in the levels of active Ras and impairs the phosphorylation of downstream kinases such as ERK, JNK, and p38 MAPK.[9]

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. By inhibiting SIRT1, this compound can paradoxically lead to a decrease in the inflammatory response in certain cellular contexts, suggesting a complex regulatory role for sirtuins in inflammation.

Iron Chelation

Recent studies have suggested that this compound can also function as an intracellular iron chelator. This property may contribute to its biological effects, as iron is essential for cell proliferation and its deprivation can induce apoptosis. This dual activity of this compound as both a sirtuin inhibitor and an iron chelator adds another layer of complexity to its mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (µM) | Assay Type | Reference |

| Human SIRT1 | 131 | In vitro | [7] |

| Human SIRT2 | 38 | In vitro | [7] |

| Yeast Sir2p | 68 | In vitro | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | 48.6 (24h), 43.5 (48h) | MTT | [6] |

| H1299 | Non-small cell lung cancer | Dose-dependent cytotoxicity at 20 and 50 µM | Proliferation Assay | [4] |

| K-562 | Chronic Myeloid Leukemia | Apoptosis induced at 50 µM | Annexin V | [10] |

| Jurkat | Acute T-cell Leukemia | Apoptosis induced at 50 µM | Annexin V | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol describes a method to measure the in vitro inhibitory activity of this compound against SIRT1 or SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)

-

NAD+

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in sirtuin assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 25 µL of sirtuin assay buffer to all wells.

-

Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Add 10 µL of the SIRT1 or SIRT2 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.

-

Add 10 µL of NAD+ solution to all wells.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350 nm, emission ~460 nm).

-

Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Protein Expression and Acetylation

This protocol outlines the steps for analyzing the expression and acetylation status of proteins, such as p53, in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of sirtuins in health and disease. Its well-defined chemical properties and established biological activities as a SIRT1/SIRT2 inhibitor provide a solid foundation for its use in target validation and mechanistic studies. The detailed protocols and summarized data presented in this guide are intended to support the scientific community in the effective utilization of this compound to further unravel the complexities of sirtuin biology and its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. d-nb.info [d-nb.info]

- 3. SIRT1 Polyclonal Antibody (PA5-17074) [thermofisher.com]

- 4. The Antiproliferative and Apoptotic Effects of this compound, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]

- 6. stemcell.com [stemcell.com]

- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]

- 10. scirp.org [scirp.org]

Discovery and Synthesis of Sirtinol Analogues: A Technical Guide for Researchers

Abstract

Sirtuins, a class of NAD+-dependent histone deacetylases (HDACs), have emerged as critical regulators of numerous cellular processes, including gene silencing, DNA repair, metabolism, and longevity. Their involvement in the pathophysiology of various diseases, notably cancer and neurodegenerative disorders, has positioned them as attractive therapeutic targets. Sirtinol, discovered through a cell-based screening assay, was one of the first identified inhibitors of the sirtuin family. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its key analogues. It is intended for researchers, scientists, and drug development professionals engaged in the field of sirtuin modulation. The guide details experimental protocols for the synthesis of these compounds and for assessing their inhibitory activity. Furthermore, it elucidates the key signaling pathways modulated by this compound, namely the p53, Ras-MAPK, and NF-κB pathways, with accompanying visual diagrams to facilitate a comprehensive understanding of their mechanism of action.

Introduction: The Discovery of this compound

This compound was identified from a high-throughput, cell-based screen of a chemical library for compounds that could mimic the cellular effects of disrupting Sir2 (Silent Information Regulator 2) function in yeast.[1] It was found to inhibit yeast Sir2 and human SIRT1 and SIRT2, albeit with moderate potency, having IC50 values in the micromolar range.[1][2] The discovery of this compound provided a valuable chemical tool to probe the function of sirtuins and served as a scaffold for the development of more potent and selective inhibitors. Subsequent structure-activity relationship (SAR) studies have led to the synthesis of a variety of this compound analogues with improved inhibitory activity against different sirtuin isoforms.[3][4]

Synthesis of this compound and Key Analogues

The synthesis of this compound and its analogues is primarily achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and an appropriate aniline derivative. The general synthetic scheme allows for facile modification of the benzamide portion of the molecule, leading to a diverse range of analogues.

General Synthetic Protocol

A mixture of 2-hydroxy-1-naphthaldehyde and the corresponding substituted aminobenzamide (1:1 molar ratio) is refluxed in a solvent system of absolute ethanol and benzene (typically 2:1 v/v) in the presence of a catalytic amount of glacial acetic acid for approximately 4 hours.[4] Upon cooling, the resulting Schiff base product precipitates and can be collected by filtration, washed with a suitable solvent like chloroform, and purified by crystallization.

Detailed Synthesis of Key Analogues

The following protocols are based on the general procedure described above for the synthesis of this compound, m-Sirtinol, p-Sirtinol, and its enantiomers.

2.2.1. Synthesis of this compound (2-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide)

-

Preparation of 2-amino-N-(1-phenylethyl)benzamide: Catalytic reduction of (R/S)-2-nitro-N-(1-phenylethyl)benzamide affords the corresponding (R/S)-2-aminobenzamide.

-

Condensation: A mixture of 2-hydroxy-1-naphthaldehyde and 2-amino-N-(1-phenylethyl)benzamide in absolute ethanol/benzene (2:1) with a catalytic amount of glacial acetic acid is heated at reflux for 4 hours.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the resulting yellow solid is collected by filtration, washed with chloroform, and purified by crystallization.

2.2.2. Synthesis of m-Sirtinol (3-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide)

-

Starting Material: 3-amino-N-(1-phenylethyl)benzamide is used as the aniline derivative.

-

Condensation: The general procedure is followed, reacting 3-amino-N-(1-phenylethyl)benzamide with 2-hydroxy-1-naphthaldehyde.

-

Isolation and Purification: The product is isolated and purified as described for this compound.

2.2.3. Synthesis of p-Sirtinol (4-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide)

-

Starting Material: 4-amino-N-(1-phenylethyl)benzamide is used as the aniline derivative.

-

Condensation: The general procedure is followed, reacting 4-amino-N-(1-phenylethyl)benzamide with 2-hydroxy-1-naphthaldehyde.[4]

-

Isolation and Purification: The product is isolated and purified as described for this compound.[4]

2.2.4. Synthesis of (R)- and (S)-Sirtinol

-

Preparation of Enantiomerically Pure Aminobenzamides: Catalytic reduction of enantiomerically pure (R)- and (S)-2-nitro-N-(1-phenylethyl)benzamides affords the corresponding (R)- and (S)-2-aminobenzamides.

-

Condensation: The general procedure is followed, reacting the respective enantiomerically pure aminobenzamide with 2-hydroxy-1-naphthaldehyde.

-

Isolation and Purification: The products are isolated and purified as described for this compound.

Biological Activity of this compound Analogues

The inhibitory activity of this compound and its analogues has been evaluated against various sirtuin isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Analogue Position | ySir2 IC50 (µM) | hSIRT1 IC50 (µM) | hSIRT2 IC50 (µM) | Reference |

| This compound | - | 48 | 131 | 38 | [2] |

| m-Sirtinol | meta | Not Reported | 59 | 22.5 | [3][4] |

| p-Sirtinol | para | Not Reported | 13 | 17.5 | [3][4] |

| (R)-Sirtinol | - | 45 | 65 | 35 | [3][4] |

| (S)-Sirtinol | - | 47 | 68 | 25 | [3][4] |

Experimental Protocols

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against sirtuins. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease)

-

Test compounds (this compound and analogues) dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the SIRT enzyme, fluorogenic substrate, and NAD+ in assay buffer. Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Add the SIRT enzyme solution to all wells except for the "No Enzyme Control" wells. Add assay buffer to these control wells instead.

-

Add a known sirtuin inhibitor (e.g., nicotinamide) to positive control wells.

-

Mix the plate gently on a shaker for 1 minute.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the NAD+ and fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Development and Signal Detection:

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Modulation of Signaling Pathways by this compound

This compound exerts its cellular effects by inhibiting sirtuins, which in turn leads to the modulation of various downstream signaling pathways. The hyperacetylation of sirtuin substrates, including transcription factors and other key regulatory proteins, is a primary consequence of this compound treatment.

The p53 Pathway

The tumor suppressor protein p53 is a well-established substrate of SIRT1. Deacetylation by SIRT1 inhibits the transcriptional activity of p53. By inhibiting SIRT1, this compound leads to the hyperacetylation of p53, particularly at lysine 382.[5] This acetylation enhances p53's stability and transcriptional activity, leading to the upregulation of its target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and pro-apoptotic proteins like Bax.[6] The activation of the p53 pathway is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

The Ras-MAPK Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to attenuate Ras-MAPK signaling.[1][3] Treatment with this compound leads to a reduction in the levels of active Ras (Ras-GTP).[3] This, in turn, impairs the downstream activation of key kinases in the MAPK cascade, including ERK (Extracellular signal-Regulated Kinase), JNK (c-Jun N-terminal Kinase), and p38 MAPK.[3] The inhibition of the Ras-MAPK pathway contributes to the senescence-like growth arrest observed in cancer cells treated with this compound.

The NF-κB Pathway

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a transcription factor that plays a central role in the inflammatory response. The p65 subunit of NF-κB is a substrate of SIRT1.[7] SIRT1-mediated deacetylation of p65 at lysine 310 inhibits the transcriptional activity of NF-κB. By inhibiting SIRT1, this compound can lead to the hyperacetylation and activation of NF-κB. However, the interplay is complex, as some studies suggest that the anti-inflammatory effects of other sirtuin modulators are mediated through SIRT1 activation and subsequent NF-κB inhibition. The net effect of this compound on the NF-κB pathway can be context-dependent.

Conclusion and Future Directions

This compound and its analogues have been instrumental in advancing our understanding of sirtuin biology and have provided a foundation for the development of novel therapeutics. The synthetic accessibility of these compounds allows for extensive medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing isoform-selective sirtuin inhibitors to minimize off-target effects and to dissect the specific roles of individual sirtuins in health and disease. The detailed protocols and pathway analyses presented in this guide are intended to support these ongoing efforts and to facilitate the discovery of the next generation of sirtuin modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages [medsci.org]

- 3. Sirt1 inhibitor, this compound, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

Sirtinol: A Technical Guide to a Cell-Permeable Sirtuin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtinol is a cell-permeable small molecule that has been identified as a specific inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), known as sirtuins. Primarily targeting SIRT1 and SIRT2, this compound has become a valuable chemical probe for elucidating the diverse biological roles of these enzymes in cellular processes ranging from gene silencing and DNA repair to metabolism and cell survival.[1][2][3] Its ability to induce senescence-like growth arrest, apoptosis, and cell cycle arrest in various cancer cell lines has positioned it as a compound of interest in oncology research.[1][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a discussion of its effects on key signaling pathways.

Introduction to this compound

This compound, chemically known as 2-[(2-Hydroxynaphthalen-1-ylmethylene)amino]-N-(1-phenethyl)benzamide, is a synthetic compound that emerged from a cell-based screen for inhibitors of the yeast sirtuin, Sir2p.[6][7] It has since been characterized as a dual inhibitor of human SIRT1 and SIRT2.[8][9][10] Unlike pan-HDAC inhibitors, this compound does not affect class I and class II HDACs, highlighting its selectivity for the sirtuin family.[8][9] This specificity makes it a powerful tool for dissecting the distinct functions of sirtuins in complex biological systems.

Recent studies have also revealed that this compound can act as an intracellular iron chelator, a property that may contribute to its overall biological activity and should be considered when interpreting experimental results.[2][11]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₂N₂O₂ | [7][9][12] |

| Molecular Weight | 394.47 g/mol | [8][9][12] |

| CAS Number | 410536-97-9 | [7][9][12] |

| Appearance | Crystalline solid | [7] |

| Purity | >97% | [8] |

| Solubility | Soluble in DMSO (up to 35 mg/mL) and ethanol (10 mg/mL). | [9] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C and use within one month to prevent loss of potency. | [9] |

Quantitative Inhibitory Data

This compound exhibits inhibitory activity against sirtuins from different species. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.

Table 3.1: In Vitro Inhibitory Activity of this compound against Sirtuins

| Sirtuin Target | IC₅₀ (μM) | Assay Conditions | Reference |

| Human SIRT1 | 131 | Cell-free assay | [8][9][10] |

| Human SIRT2 | 38 | Cell-free assay | [8][9][10] |

| Yeast Sir2p | 68 | In vitro | [8][9] |

Table 3.2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) at 24h | IC₅₀ (μM) at 48h | Reference |

| MCF-7 | Breast Cancer | 48.6 | 43.5 | [4][13] |

| H1299 | Non-small cell lung cancer | Not specified | Not specified, but antigrowth effects observed at 20 and 50 µM | [5] |

Mechanism of Action and Cellular Effects

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their downstream targets. This altered acetylation status triggers a cascade of cellular events, including:

-

Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[4][5] This is mediated, in part, by the increased acetylation and activation of the tumor suppressor protein p53.[4] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[4][13]

-

Cell Cycle Arrest: this compound can cause cell cycle arrest, particularly in the G1 phase.[4][13] This effect is also linked to the activation of p53, which can transcriptionally activate the cyclin-dependent kinase inhibitor p21.

-

Induction of Autophagy: In some cellular contexts, such as in MCF-7 breast cancer cells, this compound has been observed to induce autophagic cell death, as evidenced by an increase in the autophagy marker LC3-II.[4][13]

-

Inhibition of Signaling Pathways: this compound can attenuate the Ras-MAPK signaling pathway, which is often hyperactivated in cancer.[1] It has also been shown to downregulate the Akt/β-catenin-Foxo3A axis in non-small cell lung cancer cells.[5]

-

Iron Chelation: this compound's ability to chelate intracellular iron can contribute to its anti-proliferative effects, as iron is an essential cofactor for enzymes involved in DNA synthesis.[2][11]

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound-induced apoptotic pathway.

Caption: Modulation of the Akt/β-catenin-Foxo3A axis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to assess its biological effects.

Materials:

-

Cell line of interest (e.g., MCF-7, H1299)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Prepare this compound Stock Solution:

-

Cell Seeding:

-

Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.

-

-

This compound Treatment:

-

The following day, dilute the this compound stock solution in fresh complete growth medium to the desired final concentrations (e.g., 10, 20, 50 µM).[5]

-

Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration group.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[8]

-

Caption: General workflow for this compound treatment of cultured cells.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

After this compound treatment, collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the floating and adherent cells and centrifuge to pellet the cells.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

-

The cell population can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Cell Proliferation Assay by Trypan Blue Exclusion

Objective: To determine the effect of this compound on cell proliferation by counting viable cells.

Materials:

-

This compound-treated and control cells

-

Trypan Blue solution (0.4%)

-

Hemocytometer or an automated cell counter

Protocol:

-

Cell Harvesting:

-

Following this compound treatment, detach the cells using trypsin and resuspend them in a known volume of complete medium.

-

-

Staining and Counting:

-

Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Alternatively, use an automated cell counter for a more rapid and standardized count.

-

-

Calculation:

-

Calculate the total number of viable cells and the percentage of viable cells. Compare the results between this compound-treated and control groups.

-

Western Blot Analysis of p53 Acetylation

Objective: To assess the effect of this compound on the acetylation status of p53, a direct target of SIRT1.

Materials:

-

This compound-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction:

-

Wash cells with cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Conclusion

This compound is a well-characterized, cell-permeable inhibitor of SIRT1 and SIRT2 that has proven to be an invaluable tool in cellular and molecular biology. Its ability to modulate key signaling pathways involved in cell fate decisions has made it particularly relevant in the context of cancer research. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals. As with any chemical probe, it is crucial to consider its full pharmacological profile, including potential off-target effects like iron chelation, to ensure the robust interpretation of experimental findings. Further research into the therapeutic potential of this compound and its analogs may pave the way for novel strategies in the treatment of diseases with dysregulated sirtuin activity.

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The Antiproliferative and Apoptotic Effects of this compound, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Evaluating the iron chelator function of this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sirtinol's Off-Target Identity: An In-Depth Technical Guide to its Iron Chelation Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtinol, widely recognized as a first-generation inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, possesses significant off-target activities rooted in its chemical structure. This technical guide provides a comprehensive examination of this compound's function as an intracellular iron chelator, a property that contributes significantly to its biological effects and potential polypharmacology. Through a detailed review of spectroscopic data, cellular assays, and mechanistic studies, this document elucidates the biochemical basis of this compound's iron-binding capabilities and the downstream cellular consequences. This guide offers researchers a critical perspective on interpreting data from studies involving this compound and highlights the importance of considering metal interactions in drug discovery and development.

Introduction

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as aging, metabolism, and stress responses. Small molecule inhibitors of sirtuins, like this compound, have been instrumental in dissecting these pathways and are explored for their therapeutic potential, particularly in oncology. This compound was one of the first sirtuin inhibitors identified through phenotypic screening and has been widely used to probe the functions of SIRT1 and SIRT2.[1] However, emerging evidence has revealed that the biological activity of this compound is not solely attributable to its inhibition of sirtuins.

The molecular architecture of this compound, featuring a 2-hydroxynaphthalenyl moiety linked to a benzamide via an aldiminic nitrogen, presents a tridentate O,N,O donor set.[1] This structural motif is analogous to that of known iron scavengers, suggesting a potential for this compound to interact with intracellular metal ions.[1][2] Indeed, subsequent studies have confirmed that this compound is an effective intracellular iron chelator, forming stable complexes with ferric iron (Fe³⁺).[1][3] This off-target effect has profound implications for cellular physiology, influencing iron homeostasis, reactive oxygen species (ROS) generation, and the activity of iron-dependent enzymes. Understanding this iron chelation activity is paramount for accurately interpreting experimental results obtained using this compound and for the rational design of more specific sirtuin inhibitors.

This compound: On-Target vs. Off-Target Activities

While this compound is a well-established inhibitor of SIRT1 and SIRT2, its affinity for these enzymes is modest. The biological effects observed at concentrations below its inhibitory levels have hinted at the existence of other intracellular targets or mechanisms of action.[1] The discovery of its iron-chelating properties provides a compelling explanation for some of these observations.

Sirtuin Inhibition

This compound acts as a competitive inhibitor with respect to the acetylated substrate of sirtuins. Its inhibitory concentrations (IC50) for SIRT1 and SIRT2 are in the micromolar range, as detailed in the table below.

| Target | IC50 (µM) | Assay Conditions |

| SIRT1 (human) | 131 | Cell-free assay |

| SIRT2 (human) | 38 | Cell-free assay |

| Sir2p (yeast) | 68 | In vitro |

Table 1: this compound's Inhibitory Activity against Sirtuins. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for human SIRT1 and SIRT2, and for yeast Sir2p.

Iron Chelation

Spectroscopic and structural analyses have demonstrated that this compound can bind to iron. It acts as a high-affinity tridentate chelator, particularly for ferric iron (Fe³⁺), under aerobic conditions.[1][3] This interaction leads to the formation of a stable high-spin ferric species both in vitro and within cultured cells.[1][3] While a precise thermodynamic affinity constant in physiological conditions is difficult to determine due to this compound's hydrolytic decomposition and poor aqueous solubility, the experimental evidence strongly supports its role as a potent iron chelator.[1]

Cellular Consequences of this compound's Iron Chelation

The sequestration of intracellular iron by this compound triggers a cascade of cellular events, impacting various iron-dependent processes.

Depletion of the Labile Iron Pool

The labile iron pool (LIP) is a transient pool of chelatable, redox-active iron in the cytoplasm that is essential for various cellular functions. This compound treatment leads to a significant reduction in the LIP. This effect has been demonstrated in various cell lines, including non-small cell lung cancer (NSCLC) cells, where this compound's impact on the LIP is comparable to that of the well-known iron chelator deferoxamine (DFO).[3]

| Cell Line | This compound Concentration (µM) | Treatment Duration | Reduction in Labile Iron Pool (%) |

| H1299 | 50 | 72 h | 36.3 |

| A549 | 50 | 72 h | 79.2 |

Table 2: Effect of this compound on the Intracellular Labile Iron Pool. This table shows the percentage reduction in the labile iron pool in H1299 and A549 non-small cell lung cancer cells after treatment with 50 µM this compound for 72 hours.

Generation of Reactive Oxygen Species (ROS)

While this compound itself does not appear to significantly increase intracellular ROS levels, the ferric complex of this compound has been shown to be redox-active.[2] Incubation of cells with a pre-formed this compound-Fe³⁺ complex leads to a notable increase in ROS production, suggesting that the intracellular formation of this complex can contribute to oxidative stress.[2] This phenomenon is attributed to the potential of the ferric complex to undergo intracellular redox cycling.[2]

Impact on Iron-Dependent Enzymes

A critical consequence of iron chelation is the inhibition of iron-dependent enzymes. Ribonucleotide reductase (RNR) is a key enzyme in DNA synthesis that requires an iron-cofactored tyrosyl radical for its activity. Electron Paramagnetic Resonance (EPR) spectroscopy has shown that this compound treatment reduces the EPR signal associated with this tyrosyl radical, indicating a decrease in RNR activity, similar to the effect of DFO.[1][3]

Perturbation of Iron Homeostasis Signaling

This compound's ability to chelate intracellular iron directly impacts the central regulatory system of iron homeostasis, the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.

The IRP/IRE system post-transcriptionally regulates the expression of key proteins involved in iron uptake, storage, and utilization. This regulation is mediated by two iron regulatory proteins, IRP1 and IRP2. Under iron-deficient conditions, these proteins bind to IREs, which are stem-loop structures in the untranslated regions of specific mRNAs.

-

Binding to 5' IREs (e.g., in ferritin mRNA) blocks translation, thus reducing iron storage.

-

Binding to 3' IREs (e.g., in transferrin receptor 1 mRNA) stabilizes the mRNA, leading to increased synthesis of the receptor and enhanced iron uptake.

IRP1 is a bifunctional protein that, in its iron-replete state, assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. In iron-deficient conditions, the cluster is lost, and the apo-protein functions as an RNA-binding protein.

By depleting the intracellular labile iron pool, this compound promotes the RNA-binding activity of IRPs. This leads to:

-

Increased stability and protein levels of Transferrin Receptor 1 (TfR1) , enhancing the cell's capacity for iron uptake.

-

Repression of Ferritin Heavy Chain (FtH) translation , reducing the cell's iron storage capacity.

These effects have been observed in a cell-type-dependent manner, with some cell lines showing a more pronounced adaptive response to this compound-induced iron depletion.[3]

Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). Its stability is regulated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation.

By chelating intracellular iron, this compound can inhibit the activity of PHDs, leading to the stabilization of HIF-1α even under normoxic conditions. This "pseudo-hypoxic" response can activate the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's iron chelation activity.

Measurement of Intracellular Labile Iron Pool using Calcein-AM Assay

This assay is based on the quenching of calcein fluorescence upon binding to intracellular labile iron. An increase in fluorescence after treatment with a chelator indicates a reduction in the LIP.

Materials:

-

Calcein-AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

-

This compound

-

Deferoxamine (DFO) as a positive control

-

Vehicle control (e.g., DMSO)

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Calcein-AM Loading:

-

Prepare a working solution of Calcein-AM (typically 0.1-1 µM) in HBSS.

-

Wash cells once with HBSS.

-

Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Aspirate the Calcein-AM solution and wash the cells twice with HBSS to remove the extracellular probe.

-

Treatment:

-

Prepare serial dilutions of this compound and controls (DFO, vehicle) in cell culture medium or HBSS.

-

Add the treatment solutions to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with cells but no Calcein-AM).

-

Normalize the fluorescence values to the initial reading (time zero) for each well.

-

Plot the normalized fluorescence intensity against time. The rate and extent of the fluorescence increase are indicative of intracellular iron chelation.

-

Detection of Intracellular Ferric Species by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a sensitive technique for detecting paramagnetic species, such as high-spin Fe³⁺ complexes.

Materials:

-

Cultured cells (e.g., Jurkat leukemia cells)

-

This compound

-

Deferoxamine (DFO) as a positive control

-

Phosphate-buffered saline (PBS)

-

EPR tubes

-

Liquid nitrogen

-

EPR spectrometer

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat the cells with this compound (e.g., 50 µM) or DFO for a specified time (e.g., 3 hours). Include an untreated control group.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in a minimal volume of PBS to create a dense cell suspension.

-

Transfer the cell suspension to EPR tubes.

-

-

Sample Freezing: Immediately freeze the EPR tubes in liquid nitrogen to trap the intracellular species.

-

EPR Measurement:

-

Perform EPR measurements at cryogenic temperatures (e.g., 10 K).

-

Set the spectrometer parameters to detect high-spin ferric signals (typically in the g = 4.3 region).

-

Acquire the EPR spectra for all samples.

-

-

Data Analysis:

-

Compare the EPR spectra of the treated samples to the untreated control.

-

The appearance or enhancement of a signal at g ≈ 4.3 is indicative of the formation of high-spin Fe³⁺ complexes.

-

The relative concentrations of the ferric species can be estimated by double integration of the EPR signals.

-

Conclusion and Future Directions

The evidence presented in this technical guide unequivocally demonstrates that this compound, in addition to its role as a sirtuin inhibitor, functions as a potent intracellular iron chelator. This off-target activity has significant biological ramifications, including the depletion of the labile iron pool, generation of reactive oxygen species by its ferric complex, inhibition of iron-dependent enzymes, and perturbation of iron homeostasis and hypoxia signaling pathways.

For researchers utilizing this compound as a chemical probe, it is crucial to acknowledge and account for these iron-chelating effects when interpreting experimental outcomes. The observed cellular responses may be a composite of both sirtuin inhibition and iron sequestration, and in some contexts, the latter may be the dominant mechanism of action.

Future research in this area should focus on:

-

Developing more specific sirtuin inhibitors that lack metal-chelating properties to delineate the precise roles of sirtuins in various biological processes.

-

Further exploring the therapeutic potential of this compound's iron-chelating activity, particularly in the context of diseases characterized by iron dysregulation, such as certain cancers.

-

Investigating the potential for other small molecule inhibitors with similar structural motifs to exhibit off-target metal-binding effects.

A thorough understanding of the polypharmacology of chemical probes like this compound is essential for the advancement of robust and reproducible biomedical research.

References

Sirtinol solubility in DMSO and other lab solvents

An In-depth Technical Guide to Sirtinol Solubility for the Research Professional

Introduction

This compound is a pivotal cell-permeable chemical compound widely utilized in biomedical research. It functions as a first-generation inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases, particularly targeting human SIRT1 and SIRT2.[1][2] Its inhibitory action on these key enzymes makes it a valuable tool for studying a multitude of cellular processes, including gene silencing, DNA repair, cell cycle regulation, apoptosis, and metabolism.[][4] Given its application in in vitro and, to a lesser extent, in vivo studies, a comprehensive understanding of its solubility characteristics is paramount for researchers to ensure experimental reproducibility and accuracy.

This technical guide provides a detailed overview of this compound's solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It includes a consolidated data table from various suppliers, detailed experimental protocols for solubility determination and stock solution preparation, and visualizations of key experimental and biological pathways.

This compound: Core Chemical Properties

-

Formal Name: 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide[1]

Quantitative Solubility Profile

The solubility of this compound can vary significantly depending on the solvent, temperature, and the purity of both the compound and the solvent. Data compiled from various commercial suppliers and scientific literature are presented below. The notable variance in reported solubility in DMSO highlights the importance of empirical verification within the specific laboratory context.

Table 1: this compound Solubility Data

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |

| DMSO | ~10 | ~25.3 | Cayman Chemical[1] | |

| 1 | 2.5 | Sigma-Aldrich | ||

| 11.67 | 29.6 | MedchemExpress[7] | Requires ultrasonic and warming to 60°C. | |

| 23 | 58.3 | Selleck Chemicals[8] | Use of fresh, non-hygroscopic DMSO is critical as moisture reduces solubility. | |

| 35 | 88.7 | Cell Signaling Technology[2] | ||

| Up to 30 | Up to 76.0 | ChemicalBook[6] | ||

| ≥19.7 | ≥50.0 | APExBIO[9] | Corresponds to >10 mM. | |

| Dimethylformamide (DMF) | ~15 | ~38.0 | Cayman Chemical[1] | |

| Ethanol | 10 | 25.3 | Cell Signaling Technology[2] | |

| Insoluble | - | Selleck Chemicals[8] | Contradictory data exists for this solvent. | |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble / Insoluble | - | Cayman Chemical[1], Selleck Chemicals[8] | Prone to hydrolytic decomposition in neutral aqueous solutions.[10] |

| DMF:PBS (1:2, pH 7.2) | ~0.3 | ~0.76 | Cayman Chemical[1] | For aqueous studies, initial dissolution in DMF is recommended before dilution. Aqueous solutions should not be stored for more than one day.[1] |

Experimental Protocols

Accurate solubility data is foundational for designing robust experiments. Below are detailed protocols for determining this compound's solubility and preparing standardized stock solutions.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[11][12]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of choice (e.g., HPLC-grade DMSO)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Analytical balance

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes for standard curve preparation

Methodology:

-

Preparation: Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., add 2-3 mg of this compound to 1 mL of solvent).

-

Equilibration: Place the sealed tube in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period to reach equilibrium. For sparingly soluble compounds, this can take 24 to 72 hours.[12]

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.

-

Sample Extraction: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Measure the concentration of the diluted sample using the calibrated analytical instrument.

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Preparation of a Concentrated this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution in DMSO for subsequent dilution into experimental media.

Materials:

-

This compound (crystalline solid)

-

Anhydrous/fresh DMSO

-

Sterile, conical tube (e.g., 15 mL)

-

Inert gas (e.g., Argon or Nitrogen)

-

Vortex mixer

-

Water bath sonicator

Methodology:

-

Weighing: Weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare a 10 mM stock, weigh 3.945 mg of this compound.

-

Solvent Addition: Add the calculated volume of fresh DMSO. For a 10 mM stock from 3.945 mg of this compound, add 1 mL of DMSO.

-

Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[1] This is especially important for long-term storage.

-

Dissolution:

-

Verification: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are typically stable for at least one month at -20°C.[2][8]

Caption: Workflow for Thermodynamic Solubility Determination.

This compound Signaling Pathways

This compound primarily functions by inhibiting SIRT1 and SIRT2, which are NAD+-dependent deacetylases. This inhibition prevents the removal of acetyl groups from various protein substrates, thereby altering their function and impacting downstream signaling cascades.[1][4]

Key Downstream Effects:

-

p53 Regulation: SIRT1 normally deacetylates and inactivates the tumor suppressor protein p53. This compound treatment blocks this deacetylation, leading to hyperacetylated and activated p53. This can, in turn, induce cell cycle arrest and apoptosis.[4][15]

-

NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, which generally suppresses its transcriptional activity. Inhibition by this compound can lead to increased NF-κB acetylation and modulation of inflammatory responses.[4][15]

-

Apoptosis Induction: By activating p53 and modulating other pathways, this compound can trigger the intrinsic apoptotic pathway. This is often characterized by an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases such as cleaved caspase-3.[7][15]

-

MAPK Pathway Attenuation: In some cancer cell lines, this compound has been shown to attenuate the Ras-MAPK signaling pathway, reducing the phosphorylation and activation of key kinases like ERK, JNK, and p38.[1]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 410536-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Metal-binding effects of sirtuin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Sirtinol in Studying Aging and Longevity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular processes intimately linked to aging and longevity. Their activity influences genomic stability, metabolism, and stress resistance. Consequently, molecules that modulate sirtuin activity are invaluable tools for research in aging and the development of therapeutics for age-related diseases. Sirtinol, a cell-permeable small molecule, has emerged as a key chemical probe for studying the consequences of sirtuin inhibition. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in aging and longevity research, with a focus on quantitative data, detailed experimental protocols, and the visualization of implicated signaling pathways.

This compound: A Sirtuin Inhibitor

This compound was identified as an inhibitor of the yeast sirtuin Sir2 and its human homolog SIRT1. It functions by inhibiting the deacetylase activity of these enzymes, leading to the hyperacetylation of their substrates. This inhibitory action allows researchers to dissect the roles of SIRT1 and SIRT2 in various cellular processes, including those that underpin aging.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against different sirtuins has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Sirtuin Target | Organism/Cell Type | IC50 (μM) | Reference(s) |

| Sir2 | Saccharomyces cerevisiae (yeast) | 68 - 70 | [1] |

| SIRT1 | Human | 40, 131 | [1][2] |

| SIRT2 | Human | 38, 57.7 | [1][3][4] |